molecular formula C24H34N2O2 B5163713 1-[4-(hexyloxy)benzyl]-4-(2-methoxyphenyl)piperazine

1-[4-(hexyloxy)benzyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B5163713
M. Wt: 382.5 g/mol
InChI Key: YRSMTFLVRYNVPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(hexyloxy)benzyl]-4-(2-methoxyphenyl)piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as HBP or HBP-MOPP and is known for its unique chemical properties that make it a valuable tool in various research fields.

Mechanism of Action

The mechanism of action of HBP-MOPP is not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain. HBP-MOPP has been shown to bind to certain receptors in the brain, including the serotonin receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
HBP-MOPP has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter levels in the brain. It has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential therapeutic applications in the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using HBP-MOPP in lab experiments is its high affinity for certain receptors in the brain. This makes it a valuable tool for drug discovery and the development of new therapeutic agents. However, one of the limitations of using HBP-MOPP is its relatively complex synthesis method, which can make it difficult to produce in large quantities.

Future Directions

There are a number of future directions for research involving HBP-MOPP. One area of interest is the development of new drugs for the treatment of mood disorders, such as depression and anxiety. Another area of research involves the use of HBP-MOPP as a tool for studying the function of certain neurotransmitter systems in the brain. Additionally, there is potential for the development of new imaging agents for use in diagnostic imaging techniques such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Conclusion:
In conclusion, 1-[4-(hexyloxy)benzyl]-4-(2-methoxyphenyl)piperazine, or HBP-MOPP, is a valuable tool in scientific research due to its unique chemical properties. Its high affinity for certain receptors in the brain makes it a promising candidate for the development of new therapeutic agents, particularly in the area of mood disorders. While there are limitations to its use, such as its complex synthesis method, there are a number of future directions for research involving HBP-MOPP that hold promise for advancing our understanding of the brain and developing new treatments for a range of diseases.

Synthesis Methods

The synthesis of HBP-MOPP involves several steps, including the reaction of 1-(4-bromobenzyl)-4-(2-methoxyphenyl)piperazine with hexanol in the presence of a base catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

HBP-MOPP has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of HBP-MOPP as a ligand in the development of new drugs for the treatment of various diseases. HBP-MOPP has been shown to have high affinity for certain receptors in the brain, making it a valuable tool for drug discovery.

Properties

IUPAC Name

1-[(4-hexoxyphenyl)methyl]-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O2/c1-3-4-5-8-19-28-22-13-11-21(12-14-22)20-25-15-17-26(18-16-25)23-9-6-7-10-24(23)27-2/h6-7,9-14H,3-5,8,15-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSMTFLVRYNVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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